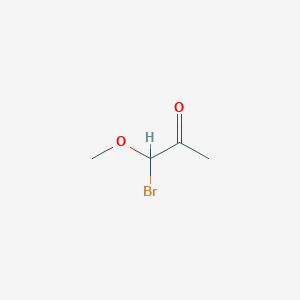

1-Bromo-1-methoxypropan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-1-methoxypropan-2-one is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a pungent odor. This compound is also known as BMK glycidate and is used in the synthesis of various drugs and pharmaceuticals.

科学的研究の応用

Chemical Synthesis and Reactivity

Masked Acetonyl Bromide Synthesis : The compound 3-bromo-2-(tetrahydropyran-2-yloxy)propene, related to 1-Bromo-1-methoxypropan-2-one, functions as a useful masked acetonyl bromide. This is significant in chemical synthesis as it enables complex molecule construction (Horning, Kavadias & Muchowski, 1970).

Olefin Cation Radical Formation : A study involving 1-Bromo-2-methoxy-1-phenylpropan-2-yl revealed its role in generating olefin cation radicals under photolysis. These radicals are crucial in understanding reaction mechanisms in organic chemistry (Bales, Horner, Huang, Newcomb, Crich & Greenberg, 2001).

Skraup-Type Synthesis Application : 2,2,3-Tribromopropanal, a compound related to 1-Bromo-1-methoxypropan-2-one, is used in the Skraup-type synthesis of 3-Bromoquinolin-6-ols. This showcases its utility in creating complex heterocyclic compounds, important in pharmaceutical and material science (Lamberth et al., 2014).

Aziridine Ring Opening : 1-Arylmethyl-2-(bromomethyl)aziridines, when treated with sodium methoxide, yield 2-amino-1-aryloxy-3-methoxypropanes, demonstrating the compound's role in ring-opening reactions, a key process in organic synthesis (D’hooghe, Waterinckx, Vanlangendonck & Kimpe, 2006).

Nucleophilic Displacement and Coupling Reactions : Research on (E)- and (Z)-1,3-dibromo-2-methoxypropene, structurally related to 1-Bromo-1-methoxypropan-2-one, delved into its nucleophilic displacement reactions and palladium-catalyzed coupling reactions, important in creating complex molecules (Edvardsen, Benneche & Tius, 2000).

作用機序

Target of Action

Similar compounds like 1-bromo-2-propanol have been shown to interact with enzymes such as haloalkane dehalogenase .

Mode of Action

Brominated compounds often undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species that donates an electron pair, interacts with the bromine atom, which serves as a good leaving group due to its size and polarizability . This leads to the formation of a new bond with the nucleophile and the release of a bromide ion .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including nucleophilic substitutions and elimination reactions .

Result of Action

Brominated compounds can have various effects depending on their specific structures and the biochemical pathways they interact with .

特性

IUPAC Name |

1-bromo-1-methoxypropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-3(6)4(5)7-2/h4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHDYUZUBHRPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1-methoxypropan-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901471.png)

![2-[3-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2901476.png)

![2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2901479.png)

![3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2901483.png)

![1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2901488.png)